molecular formula C17H14N2O3 B11483452 methyl (2-oxo-3-phenylquinoxalin-1(2H)-yl)acetate

methyl (2-oxo-3-phenylquinoxalin-1(2H)-yl)acetate

Cat. No.: B11483452
M. Wt: 294.30 g/mol
InChI Key: ZHSFZTAQZKGEGC-UHFFFAOYSA-N
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Description

Methyl (2-oxo-3-phenylquinoxalin-1(2H)-yl)acetate is a chemical compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2-oxo-3-phenylquinoxalin-1(2H)-yl)acetate typically involves the condensation of 2-phenylquinoxaline-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the esterification process. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-oxo-3-phenylquinoxalin-1(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can yield reduced quinoxaline derivatives with altered electronic properties.

    Substitution: The phenyl group and ester functional group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce quinoxaline-2,3-dihydro derivatives. Substitution reactions can lead to a wide range of functionalized quinoxaline compounds.

Scientific Research Applications

Methyl (2-oxo-3-phenylquinoxalin-1(2H)-yl)acetate has found applications in various fields of scientific research:

    Biology: Quinoxaline derivatives, including this compound, have shown promising biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

    Industry: this compound is used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of methyl (2-oxo-3-phenylquinoxalin-1(2H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoxaline: Lacks the ester functional group, resulting in different chemical properties and reactivity.

    Quinoxaline-2,3-dione: Contains a dione functional group instead of an ester, leading to distinct biological activities.

    3-Phenylquinoxaline-2-carboxylic acid: The carboxylic acid functional group imparts different solubility and reactivity compared to the ester group.

Uniqueness

Methyl (2-oxo-3-phenylquinoxalin-1(2H)-yl)acetate stands out due to its unique combination of a phenyl group and an ester functional group, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

methyl 2-(2-oxo-3-phenylquinoxalin-1-yl)acetate

InChI

InChI=1S/C17H14N2O3/c1-22-15(20)11-19-14-10-6-5-9-13(14)18-16(17(19)21)12-7-3-2-4-8-12/h2-10H,11H2,1H3

InChI Key

ZHSFZTAQZKGEGC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2N=C(C1=O)C3=CC=CC=C3

Origin of Product

United States

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